molecular formula C14H15Cl B14115379 1-(tert-Butyl)-3-chloronaphthalene

1-(tert-Butyl)-3-chloronaphthalene

Cat. No.: B14115379
M. Wt: 218.72 g/mol
InChI Key: ALECXKNDPPUBFP-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-chloronaphthalene is an organic compound belonging to the naphthalene family It features a tert-butyl group and a chlorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-chloronaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3-chloronaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-chloronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1-(tert-Butyl)-3-hydroxynaphthalene.

    Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol derivatives.

    Reduction Reactions: The naphthalene ring can undergo reduction to form dihydronaphthalene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution: 1-(tert-Butyl)-3-hydroxynaphthalene.

    Oxidation: tert-Butyl alcohol derivatives.

    Reduction: Dihydronaphthalene derivatives.

Scientific Research Applications

1-(tert-Butyl)-3-chloronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-chloronaphthalene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their function.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

    1-(tert-Butyl)-3-methylnaphthalene: Similar structure but with a methyl group instead of a chlorine atom.

    1-(tert-Butyl)-3-hydroxynaphthalene: Formed through substitution of the chlorine atom with a hydroxyl group.

    1-(tert-Butyl)-3-nitronaphthalene: Contains a nitro group instead of a chlorine atom.

Properties

Molecular Formula

C14H15Cl

Molecular Weight

218.72 g/mol

IUPAC Name

1-tert-butyl-3-chloronaphthalene

InChI

InChI=1S/C14H15Cl/c1-14(2,3)13-9-11(15)8-10-6-4-5-7-12(10)13/h4-9H,1-3H3

InChI Key

ALECXKNDPPUBFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC2=CC=CC=C21)Cl

Origin of Product

United States

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